molecular formula C6H8O2 B588396 1,3-Cyclohexanedione-13C6 CAS No. 1246820-51-8

1,3-Cyclohexanedione-13C6

Cat. No.: B588396
CAS No.: 1246820-51-8
M. Wt: 118.082
InChI Key: HJSLFCCWAKVHIW-IDEBNGHGSA-N
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Description

1,3-Cyclohexanedione-13C6 is a labeled isotopologue of 1,3-cyclohexanedione, where all six carbon atoms are replaced with carbon-13 isotopes. This compound is an organic molecule with the formula C6H8O2, and it is one of the three isomeric cyclohexanediones. It is a colorless compound that occurs naturally and is used in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Cyclohexanedione-13C6 can be synthesized through several methods. One common method involves the semi-hydrogenation of resorcinol. The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{OH})_2 + \text{H}_2 \rightarrow \text{C}_6\text{H}_8\text{O}_2 ] This reaction is typically carried out under controlled conditions to ensure the selective hydrogenation of resorcinol to 1,3-cyclohexanedione .

Another method involves the Michael addition reaction of acetoacetate and acrylate, followed by Claisen cyclization and subsequent acidification and decarboxylation to yield 1,3-cyclohexanedione .

Industrial Production Methods

In industrial settings, 1,3-cyclohexanedione is produced using a similar approach but on a larger scale. The process involves the use of acetoacetate and acrylate as raw materials, with a catalyst to facilitate the Michael addition reaction. The intermediate product undergoes Claisen cyclization, followed by acidification and decarboxylation to produce 1,3-cyclohexanedione. This method offers high conversion rates and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1,3-Cyclohexanedione-13C6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,3-cyclohexanedione-13C6 involves its interaction with various molecular targets and pathways. For example, in herbicides, it inhibits the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for the biosynthesis of essential plant molecules. This inhibition leads to the disruption of plant growth and development .

Biological Activity

1,3-Cyclohexanedione-13C6 (CAS Number: 71315069) is a stable isotopic variant of 1,3-cyclohexanedione, a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC6H8O2
Molecular Weight112.13 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point235.1 ± 23.0 °C
Melting Point101-105 °C
Flash Point85.7 ± 19.6 °C

These properties indicate that the compound is a liquid at room temperature with moderate volatility.

Mechanisms of Biological Activity

The biological activity of this compound is primarily linked to its role as an inhibitor of specific enzymes and its potential therapeutic applications in cancer treatment.

Enzyme Inhibition

Recent studies have shown that derivatives of cyclohexane-1,3-dione exhibit inhibitory activity against the enzyme Hydroxyphenylpyruvate Dioxygenase (HPPD), which is involved in the biosynthesis of plastoquinone and tocopherols in plants. The inhibition of HPPD can lead to herbicidal effects, making these compounds valuable in agricultural applications .

Key Findings:

  • The compound demonstrated significant inhibition of HPPD with IC50 values lower than those of established herbicides like sulcotrione .
  • The structure-activity relationship (SAR) analysis revealed that certain modifications to the cyclohexane backbone enhance inhibitory potency .

Anticancer Activity

In addition to its herbicidal properties, research has indicated that cyclohexanedione derivatives may possess anticancer activity. A study evaluated the effects of various derivatives on six cancer cell lines and found promising results indicating cytotoxic effects against these cells .

Case Study:

  • A specific derivative exhibited an IC50 value in the low micromolar range against colon and breast cancer cell lines, suggesting that structural modifications could enhance selectivity and potency against cancer cells .

Research Findings and Tables

The following table summarizes some critical research findings related to the biological activity of 1,3-cyclohexanedione derivatives:

Study ReferenceBiological Activity TestedKey Results
HPPD InhibitionIC50 values lower than sulcotrione
Anticancer ActivitySignificant cytotoxicity against cancer lines
General Biological ActivityPotential as a biochemical reagent

Properties

IUPAC Name

(1,2,3,4,5,6-13C6)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c7-5-2-1-3-6(8)4-5/h1-4H2/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSLFCCWAKVHIW-IDEBNGHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]1[13CH2][13C](=O)[13CH2][13C](=O)[13CH2]1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.083 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Upon heating a solution of 11.0 g. of 2-trifluoromethyl-4-nitrobenzaldehyde, 5.6 g of cyclohexane-1,3-dione and 6.5 g of amidinoacetic acid ethyl ester in 250 ml of ethanol of 2 hours, 2-amino-4-(2-trifluoromethyl-4-nitrophenyl)-1,4,5,6,7,8-hexahydro-5-oxoquinoline-3-carboxylic acid ethyl ester of melting point 264°C (ethanol) is obtained. Yield: 62% of theory.
Name
2-amino-4-(2-trifluoromethyl-4-nitrophenyl)-1,4,5,6,7,8-hexahydro-5-oxoquinoline-3-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
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Quantity
250 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
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